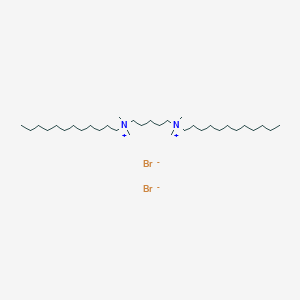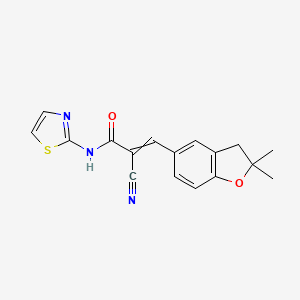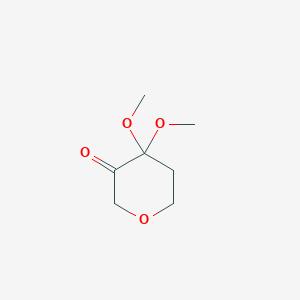
1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as DSP-1181, is a novel drug candidate that has been developed by Sumitomo Dainippon Pharma Co., Ltd. The purpose of
Aplicaciones Científicas De Investigación
Material Science Applications
- Synthesis of Novel Soluble Fluorinated Polyamides : A study by Xiao-Ling Liu et al. (2013) involved synthesizing new diamines containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibited high thermal stability, transparency, and low dielectric constants, suggesting potential use in electronic materials (Liu et al., 2013).
Chemical Synthesis and Molecular Interaction
- Copper(II) Polymer with Dimethyl(Phenylsulfonyl)Amidophosphate : O. V. Moroz et al. (2009) described the synthesis and magnetic properties of a copper(II) coordination polymer containing dimethyl(phenylsulfonyl)amidophosphate, showcasing the utility of sulfonyl-containing compounds in creating polymers with specific magnetic properties (Moroz et al., 2009).
Molecular Orbital Calculations
- Electrophilic Substitutions on β-Position of Pyrroles : Research by Mikyung Seo et al. (1999) investigated the theoretical electrophilic substitutions on 2,5-dimethyl pyrrole, indicating how substituents like phenylsulfonyl groups affect molecular stability and reaction pathways, relevant for understanding chemical reactivity (Seo et al., 1999).
Photoluminescence and Electronic Materials
- [Ir(C^N)2(N^N)]+ Emitters with Sulfonyl-Substituted Cyclometallating Ligands : A study by Cathrin D. Ertl et al. (2015) explored iridium(III) complexes with sulfonyl-substituted ligands for potential use in light-emitting devices, highlighting the impact of sulfonyl groups on photoluminescence properties (Ertl et al., 2015).
Propiedades
IUPAC Name |
4-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-10-15(11-17(20)18(13)2)23-14-8-9-19(12-14)24(21,22)16-6-4-3-5-7-16/h3-7,10-11,14H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGFZLNASNEVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2841738.png)


![(Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2841743.png)
![1-Methylpyrazolo[3,4-b]pyridine](/img/structure/B2841744.png)
![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2841745.png)


![N-(3-bromophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2841754.png)



![N-(3,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2841760.png)